ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate
Description
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole-derived ester compound characterized by a 4-methyl-substituted pyrazole ring linked to a butanoate ester group. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural variations influencing properties such as bioactivity, solubility, and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZXOZWWEVSPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with 4-methylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate, it is compared below with analogous pyrazole-containing esters, focusing on substituent effects and molecular properties.
Ethyl 4-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate (CAS 1956379-36-4)
This compound shares a pyrazole core and ester functionality but differs in substituent position and composition (Table 1).
Table 1: Structural and Functional Comparison
| Property | This compound | Ethyl 4-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ | C₁₁H₁₅F₃N₂O₂ |
| Substituents on Pyrazole | 4-Methyl | 4-Methyl, 3-Trifluoromethyl |
| Ester Position | Position 2 of butanoate chain | Position 4 of butanoate chain |
| Key Functional Groups | Ester, pyrazole | Ester, pyrazole, trifluoromethyl |
Key Differences and Implications:
Ester Positional Isomerism: The shift in ester position (C-2 vs. C-4) alters steric and electronic environments, which may influence reactivity in hydrolysis or interactions with biological targets.
Molecular Weight and Polarity: The Parchem compound’s higher molecular weight (270.25 g/mol vs. ~196.25 g/mol for the target compound) and fluorine content reduce aqueous solubility, a critical factor in pharmacokinetics .
Biological Activity
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a butanoate group. Its molecular formula is , and it has a molar mass of approximately 197.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a versatile candidate for drug development.
Biological Activity
1. Pharmacological Properties
This compound exhibits several notable pharmacological properties:
- Anti-inflammatory : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antimicrobial : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Analgesic : Similar to other pyrazole derivatives, it may exhibit analgesic effects, providing relief from pain through its action on pain pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | COX enzyme inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Analgesic | Modulation of pain pathways |
The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
- Receptor Modulation : The compound may also interact with various receptors involved in pain perception and inflammatory responses, although specific receptor targets require further investigation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in animal models. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial effects of the compound against several bacterial strains. This compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for synthesizing novel bioactive compounds. Its derivatives are being explored for their potential therapeutic applications, including:
- Development of new anti-inflammatory drugs.
- Formulation of antimicrobial agents targeting resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
